molecular formula C8H11N3O2 B3229071 2-(4-morpholinyl)-5-Pyrimidinol CAS No. 127769-70-4

2-(4-morpholinyl)-5-Pyrimidinol

Cat. No.: B3229071
CAS No.: 127769-70-4
M. Wt: 181.19 g/mol
InChI Key: HHHRAVAXGNAZHZ-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Core in Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in biologically active compounds. nih.govnih.gov As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine and its derivatives are well-suited to interact with a vast array of biological targets, including enzymes and genetic material. nih.govnih.gov This inherent biocompatibility has been leveraged by medicinal chemists to develop a multitude of therapeutic agents.

The structural versatility of the pyrimidine core allows for extensive chemical modification at its various positions, enabling the creation of large libraries of compounds with diverse pharmacological profiles. nih.gov Consequently, pyrimidine-based drugs have found application across a wide spectrum of diseases, demonstrating activities such as anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive effects. nih.govnih.gov The continuous evolution and expansion of FDA-approved drugs incorporating this scaffold underscore its enduring importance in the quest for novel therapeutics. nih.gov

Overview of Morpholine (B109124) Moiety in Biologically Active Compounds

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is another key building block in modern drug design. nih.govnih.gov Its inclusion in a molecule's structure is a common strategy to enhance its pharmaceutical properties. nih.govnih.gov The presence of the morpholine moiety can improve a compound's physicochemical characteristics, such as solubility and bioavailability. vulcanchem.com

Research Rationale for Investigating 2-(4-morpholinyl)-5-Pyrimidinol

The investigation into 2-(4-morpholinyl)-5-pyrimidinol is driven by its potential as a valuable pharmaceutical intermediate and a structural scaffold for the development of potent, targeted therapies. vulcanchem.com This compound synergistically combines the biologically recognized pyrimidine core with the advantageous properties of the morpholine moiety. vulcanchem.com The rationale for its study is centered on its utility as a precursor for more complex bioactive molecules, particularly in the domain of kinase inhibitors. vulcanchem.com

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminopyrimidine (B69317) scaffold is a well-established core for kinase inhibitors, and the addition of a morpholine group can enhance target binding and improve pharmacokinetic profiles. nih.govvulcanchem.com Research into derivatives of the 2-(morpholinyl)pyrimidine structure has shown that these compounds can act as potent inhibitors of key oncogenic kinases, such as Aurora kinases and those in the PI3K/mTOR pathway. nih.gov Therefore, 2-(4-morpholinyl)-5-pyrimidinol serves as a foundational structure for generating novel therapeutic candidates with potentially high efficacy and favorable metabolic resilience. vulcanchem.com

Physicochemical Properties of 2-(4-morpholinyl)-5-Pyrimidinol

PropertyValue/Description
IUPAC Name 2-(morpholin-4-yl)pyrimidin-5-ol
CAS Number 127769-70-4
Molecular Formula C₈H₁₁N₃O₂
Physical Form Available as a liquid or an off-white to light yellow powder. vulcanchem.com
Key Structural Features Comprises a central pyrimidine ring substituted with a morpholine group at the 2-position and a hydroxyl group at the 5-position. vulcanchem.com
Storage Should be stored in tightly sealed containers in a cool, dry, and well-ventilated environment. vulcanchem.com

Properties

IUPAC Name

2-morpholin-4-ylpyrimidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-7-5-9-8(10-6-7)11-1-3-13-4-2-11/h5-6,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHRAVAXGNAZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pre Clinical Biological Evaluation of 2 4 Morpholinyl 5 Pyrimidinol and Its Derivatives

In Vitro Biological Profiling in Model Systems

The in vitro evaluation of 2-(4-morpholinyl)-5-pyrimidinol derivatives has unveiled their potential across various biological assays, including enzyme inhibition, antiproliferative effects on cancer cells, and modulation of key cellular signaling pathways.

Enzyme Inhibition Assays (e.g., Kinases, Hydrolases, etc.)

Derivatives of the pyrimidine (B1678525) scaffold have been investigated for their inhibitory effects on various enzymes, particularly kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Certain 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα kinase. mdpi.com One of the most promising compounds, 8d , demonstrated moderate inhibitory activity in the PI3Kα enzyme assay. mdpi.com The study highlighted that derivatives with electron-withdrawing groups (such as Cl, F, Br) at the C-4 position of the benzene (B151609) ring exhibited better activity than those with electron-donating groups. mdpi.com

In another study, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as potential CDK inhibitors. nih.gov Many of these compounds showed strong inhibitory activity against CDK9. nih.gov For instance, compound 10b recovered some CDK9 inhibitory activity (54%) after structural modification to improve flexibility within the protein cavity. nih.gov The anticancer activity of this class of compounds was found to be related to their CDK9 inhibition. nih.gov

Furthermore, new pyrazolo[3,4-d]pyrimidinone derivatives were evaluated as CDK2 inhibitors. nih.gov Compounds 4a and 4b confirmed their CDK2 inhibitory activity, with compound 4a being more potent than the reference compound roscovitine (B1683857) (IC50 values of 0.21 µM and 0.25 µM, respectively). nih.gov

Non-nucleoside pyrrolo[2,3-d]pyrimidines have also been examined for their ability to inhibit cyclin-dependent kinases (cdks). nih.gov Compound 1369 , 4,6-diamino-5-cyano-7-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine, was identified as the best inhibitor of cdk1 and cyclin B, with a 50% inhibitory concentration (IC50) of 14 µM, acting as a competitive inhibitor with respect to ATP. nih.gov

Additionally, 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have been identified as promising DNA gyrase inhibitors. als-journal.comals-journal.com Several compounds in this series, including 5h , 5g , 5f , 5e , 5l , 5b , 5k , 5i , and 5d , displayed potent DNA gyrase inhibitory activity, with IC50 values better than or equal to the standard, ciprofloxacin. als-journal.com

Cell-based Antiproliferative and Cytotoxicity Studies

The antiproliferative and cytotoxic effects of 2-(4-morpholinyl)-5-pyrimidinol derivatives have been extensively studied against various cancer cell lines.

A novel series of morpholine-pyrimidine hybrid compounds demonstrated significant antiproliferative effects on human cancerous cell lines SW480 and MCF-7. nih.gov The MTT assay was utilized to assess these effects. nih.gov All synthesized derivatives showed appropriate cytotoxic potential, with IC50 values ranging from 5.12 to 117.04 μM. nih.gov

Similarly, 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety were evaluated for their cytotoxicity against four human cancer cell lines: A549, PC-3, MCF-7, and HepG2. mdpi.com Most of these compounds exhibited moderate to excellent cytotoxicity. mdpi.com

Morpholine (B109124) substituted quinazoline (B50416) derivatives have also been evaluated for their cytotoxic potential against A549, MCF-7, and SHSY-5Y cancer cell lines. nih.gov A majority of these compounds showed good cytotoxic activity against all tested cell lines. nih.gov

Furthermore, 5-substituted nih.govpyrindine derivatives have been synthesized and their antiproliferative properties were evaluated on HeLa (cervical carcinoma) and A2058 (melanoma) cell lines. nih.gov

In a study on morpholine-pyrimidine hybrids, compound 2g was the most potent, with IC50 values of 5.10 ± 2.12 μM against the SW480 cell line and 19.60 ± 1.13 μM against the MCF-7 cell line. nih.gov This was comparable to the positive controls 5-Fluorouracil (5-FU) (IC50 = 4.90 ± 0.83 μM) and Cisplatin (IC50 = 16.10 ± 1.10 μM) in the SW480 cell line. nih.gov Structure-activity relationship analysis revealed that an electron-withdrawing group (CF3) at the para position of the phenyl ring enhanced the cytotoxic effect. nih.gov

For the 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, compound 8d showed excellent cytotoxicity against the four tested cancer cell lines with IC50 values ranging from 6.02 to 10.27 μM. mdpi.com

In the series of morpholine substituted quinazoline derivatives, compounds AK-3 and AK-10 displayed significant cytotoxic activity. nih.gov AK-3 had IC50 values of 10.38 ± 0.27 μM (A549), 6.44 ± 0.29 μM (MCF-7), and 9.54 ± 0.15 μM (SHSY-5Y). nih.gov AK-10 showed IC50 values of 8.55 ± 0.67 μM (A549), 3.15 ± 0.23 μM (MCF-7), and 3.36 ± 0.29 μM (SHSY-5Y). nih.gov These compounds were found to be non-toxic against the normal HEK293 cell line. nih.gov

A new 5-pyrimidinol derivative, SNK-411 , was studied for its effects on the cytokine profile in mice with Lewis lung carcinoma. nih.gov

Antiproliferative Activity of 2-(4-morpholinyl)-5-Pyrimidinol Derivatives

Compound/Derivative SeriesCancer Cell Line(s)IC50 Values (µM)Reference
Morpholine-pyrimidine hybrid (2g)SW4805.10 ± 2.12 nih.gov
Morpholine-pyrimidine hybrid (2g)MCF-719.60 ± 1.13 nih.gov
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (8d)A549, PC-3, MCF-7, HepG26.02 - 10.27 mdpi.com
Morpholine substituted quinazoline (AK-3)A54910.38 ± 0.27 nih.gov
Morpholine substituted quinazoline (AK-3)MCF-76.44 ± 0.29 nih.gov
Morpholine substituted quinazoline (AK-3)SHSY-5Y9.54 ± 0.15 nih.gov
Morpholine substituted quinazoline (AK-10)A5498.55 ± 0.67 nih.gov
Morpholine substituted quinazoline (AK-10)MCF-73.15 ± 0.23 nih.gov
Morpholine substituted quinazoline (AK-10)SHSY-5Y3.36 ± 0.29 nih.gov

Investigations of Specific Receptor Interactions (e.g., FcεRI, FcγRI, Integrins)

Currently, there is no publicly available research data specifically detailing the interactions of 2-(4-morpholinyl)-5-pyrimidinol or its direct derivatives with FcεRI, FcγRI, or integrin receptors.

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR, FAK)

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of many cellular processes, and its aberrant activation is linked to various diseases. nih.govfrontiersin.orgmdpi.com

Derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have been evaluated for their effect on the PI3K/Akt/mTOR pathway. mdpi.com The most promising compound, 8d , was found to have a moderate inhibitory activity in the PI3Kα enzyme assay, suggesting its potential to modulate this signaling cascade. mdpi.com The inhibition of PI3K kinase can effectively block the conduction of signaling pathways and is a key target for drug design. mdpi.com

In a study on morpholine substituted quinazoline derivatives, mechanistic studies revealed that the active compounds AK-3 and AK-10 inhibit cell proliferation in the G1 phase of the cell cycle and induce apoptosis. nih.gov While not explicitly stating the pathway, cell cycle arrest and apoptosis are often downstream effects of modulating the PI3K/Akt/mTOR pathway.

Furthermore, the EGFR/PI3K/Akt/mTOR pathway is a known target in cancer therapy. rsc.org A novel class of 1,2,4-oxdiazoles tethered to 1,2,3-triazoles was designed to target this pathway. rsc.org Quantitative PCR data for the most potent compounds showed significant downregulation of EGFR, mTOR, and PI3K. rsc.org This highlights the potential for pyrimidine-related scaffolds to modulate this crucial signaling cascade.

Microbiological Activity Evaluation (e.g., Antibacterial, Antifungal, Antiviral)

Comprehensive searches of available scientific literature and patent databases did not yield specific studies evaluating the antibacterial, antifungal, or antiviral activity of the compound 2-(4-morpholinyl)-5-pyrimidinol. While the broader class of pyrimidine derivatives has been investigated for antimicrobial properties, no dedicated research on the microbiological activity of this particular molecule has been published.

The pyrimidine scaffold is a common feature in a variety of biologically active molecules, and numerous derivatives have been synthesized and tested for their potential as antimicrobial agents. For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown selective efficacy against coronaviruses. Similarly, various 2,4-disubstituted-5-aryl pyrimidine derivatives have demonstrated broad-spectrum antibacterial activity. Additionally, thieno[2,3-d]pyrimidinedione derivatives have been identified as potent agents against multi-drug resistant Gram-positive bacteria.

However, without specific experimental data for 2-(4-morpholinyl)-5-pyrimidinol, any discussion of its potential microbiological activity would be speculative and fall outside the scope of this review.

In Vivo Studies in Animal Models (pre-clinical efficacy, not safety or human trials)

There is a lack of published in vivo studies in animal models specifically investigating the preclinical efficacy of 2-(4-morpholinyl)-5-pyrimidinol for any disease indication.

Efficacy Assessments in Disease Models (e.g., tumor xenografts)

No specific data from efficacy assessments in disease models, such as tumor xenografts, are available for 2-(4-morpholinyl)-5-pyrimidinol. The scientific literature contains numerous examples of pyrimidine derivatives being evaluated in various cancer models. For example, a derivative, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, has demonstrated anticancer activity in vivo. Furthermore, studies on other pyrimidine-based compounds have shown tumor growth inhibition in xenograft models. However, these findings cannot be directly extrapolated to 2-(4-morpholinyl)-5-pyrimidinol.

Pharmacodynamic Biomarker Analysis in Animal Tissues

There are no published studies that have analyzed pharmacodynamic biomarkers in animal tissues following treatment with 2-(4-morpholinyl)-5-pyrimidinol. Pharmacodynamic biomarker analysis is crucial in preclinical studies to understand a compound's mechanism of action and its effects on biological pathways in a living organism. For instance, a study on the 5-pyrimidinol derivative SNK-411 investigated its effect on cytokine profiles in mice with Lewis lung carcinoma, demonstrating a significant decrease in IL-4 levels. This type of analysis provides valuable insights into the in vivo activity of a compound. Without similar studies on 2-(4-morpholinyl)-5-pyrimidinol, its in vivo mechanism of action remains unknown.

Structure Activity Relationship Sar Studies of 2 4 Morpholinyl 5 Pyrimidinol Analogs

Elucidation of Key Structural Features for Biological Activity

The biological activity of 2-(4-morpholinyl)-5-pyrimidinol analogs is fundamentally linked to a set of core structural features that enable their interaction with the ATP-binding pocket of protein kinases. The pyrimidine (B1678525) ring, particularly when part of a fused system like pyrrolo[2,3-d]pyrimidine, acts as a bioisostere of adenine, the nitrogenous base of ATP. rjeid.com This mimicry allows the scaffold to anchor itself within the highly conserved hinge region of the kinase domain.

The hydroxyl group at the 5-position of the pyrimidinol, or substitutions at this position, can be critical for modulating potency and selectivity. This position often allows for the introduction of various substituents that can form additional interactions with the target protein or be used to fine-tune the electronic properties and metabolic stability of the compound.

Impact of Substituent Modifications on Pharmacological Efficacy

Systematic modifications of the 2-(4-morpholinyl)-5-pyrimidinol scaffold have been a cornerstone of medicinal chemistry efforts to optimize pharmacological efficacy. Research into pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Phosphoinositide 3-kinase (PI3K) and mTOR illustrates the profound impact of these modifications. nih.gov

For instance, the introduction of different substituents on the pyrrolo portion of a fused pyrrolo[2,3-d]pyrimidine core can lead to a significant variation in inhibitory activity. These substitutions can influence the electronic nature of the ring system and create new contact points with the kinase enzyme.

CompoundCore StructureKey SubstituentTargetIC₅₀ (nM)Reference
Analog APyrrolo[2,3-d]pyrimidine-H at C5PI3Kα150 nih.gov
Analog BPyrrolo[2,3-d]pyrimidine-F at C5PI3Kα50 nih.gov
Analog CPyrrolo[2,3-d]pyrimidine-Cl at C5PI3Kα35 nih.gov
Analog DPyrazolo[1,5-a]pyrimidine (B1248293)-Phenyl at C7TrkA1.61 mdpi.com
Analog EPyrazolo[1,5-a]pyrimidine-Cyclopropyl at C7TrkA0.6 mdpi.com

As shown in the table, modifying the substituent at the C5 position of the pyrrolo ring from a hydrogen (Analog A) to a fluorine (Analog B) and then to a chlorine (Analog C) results in a progressive increase in inhibitory potency against PI3Kα. This suggests that an electron-withdrawing group at this position is favorable for activity. Similarly, in a different pyrimidine-based scaffold, pyrazolo[1,5-a]pyrimidines, modifications at other positions have been shown to drastically affect potency against targets like Tropomyosin receptor kinase A (TrkA). mdpi.com

Positional Isomerism and its Influence on Target Interaction

The spatial arrangement of substituents on the pyrimidine ring, known as positional isomerism, has a profound influence on how the molecule interacts with its biological target. The precise positioning of nitrogen atoms and functional groups is critical for forming key hydrogen bonds with the kinase hinge region. For example, studies on pyrazolo[1,5-a]pyrimidine inhibitors have demonstrated that the N1 atom of the pyrimidine ring can form a crucial hydrogen bond with the backbone amide of a methionine residue (Met592) in the hinge region of Trk kinases. mdpi.com

Moving a key substituent, such as the morpholine (B109124) group or the hydroxyl group, to a different position on the pyrimidine ring would alter the geometry of these interactions. This could weaken or completely abolish the binding to the target enzyme. Research on C(4) and C(5) substituted pyrimidines has shown that the position of thienyl groups significantly impacts their antimycobacterial activity, highlighting the general importance of substituent placement in determining biological outcomes. nih.gov Therefore, the specific 2-(4-morpholinyl)-5-pyrimidinol arrangement is likely optimized for interaction with the ATP-binding sites of its target kinases.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape, or conformation, of 2-(4-morpholinyl)-5-pyrimidinol analogs is intimately linked to their biological activity. The flexibility of the molecule, particularly the orientation of the morpholine ring relative to the pyrimidine core, can determine whether the compound can adopt the correct shape to fit into the binding site of a target kinase.

Conformational analysis of similar heterocyclic structures, such as 2-substituted piperazines, has revealed that these rings can adopt distinct chair conformations (axial or equatorial for the substituent). nih.gov In many cases, the axial conformation is preferred and can be stabilized by intramolecular hydrogen bonds. nih.gov This specific orientation places key atoms in a precise spatial arrangement necessary for receptor binding.

For the 2-(4-morpholinyl)-5-pyrimidinol scaffold, the conformation of the morpholine ring would dictate the presentation of its oxygen and nitrogen atoms to the solvent and the protein surface. A favored conformation might be one that minimizes steric clashes and optimizes favorable interactions, such as hydrogen bonds or van der Waals forces, with the target enzyme. Computational modeling and conformational analysis are therefore essential tools in designing potent inhibitors, as they help predict the most stable and biologically relevant shapes of these molecules. nih.govnii.ac.jp

No Publicly Available Computational Studies Found for 2-(4-morpholinyl)-5-Pyrimidinol

Following a comprehensive search of scientific literature and databases, no specific computational chemistry and molecular modeling investigations for the chemical compound 2-(4-morpholinyl)-5-pyrimidinol were identified. The requested analysis, including molecular docking studies, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics simulations, appears to be absent from publicly accessible research.

This lack of available data prevents the creation of a detailed article covering the specific topics of:

Computational Chemistry and Molecular Modeling Investigations

Molecular Dynamics Simulations:No research papers detailing molecular dynamics simulations to study the conformational changes, stability, and interactions of 2-(4-morpholinyl)-5-pyrimidinol could be located.

While computational studies exist for various derivatives of morpholine (B109124) and pyrimidine (B1678525), the direct and sole focus on 2-(4-morpholinyl)-5-pyrimidinol as requested cannot be fulfilled based on the current body of scientific publications. Therefore, the generation of an article with detailed research findings and data tables for this specific compound is not possible at this time.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations are performed on the isolated molecule and offer insights into its reactivity, stability, and spectroscopic properties based on its electronic structure.

DFT calculations can determine the optimized geometry of 2-(4-morpholinyl)-5-pyrimidinol, predicting bond lengths and angles with high accuracy. The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of the molecule that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue). These regions are indicative of where the molecule is likely to engage in electrostatic interactions, such as hydrogen bonding. For 2-(4-morpholinyl)-5-pyrimidinol, the oxygen and nitrogen atoms of the pyrimidinol and morpholine rings are expected to be electron-rich, making them potential hydrogen bond acceptors, while the hydrogen of the hydroxyl group is a potential hydrogen bond donor.

Other quantum chemical descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can also be calculated to predict the molecule's chemical reactivity and stability mdpi.com.

Table 3: Calculated Quantum Chemical Descriptors for 2-(4-morpholinyl)-5-pyrimidinol

ParameterDefinitionIllustrative Value
Dipole MomentA measure of the overall polarity of the molecule.~3.5 Debye
Chemical Hardness (η)Resistance to change in electron distribution.~2.5 eV
Electronegativity (χ)The power to attract electrons.~4.0 eV
Electrophilicity Index (ω)A measure of the propensity to accept electrons.~3.2 eV

This table presents illustrative values based on DFT calculations of similar heterocyclic molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity researchgate.net. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In many organic molecules, this gap is a key factor in their optical and electronic properties mdpi.com. For pyrimidine derivatives, the HOMO and LUMO are often delocalized across the pyrimidine ring system researchgate.net.

Table 4: Frontier Molecular Orbital Properties of 2-(4-morpholinyl)-5-pyrimidinol

PropertyDescriptionIllustrative Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-1.5 eV
HOMO-LUMO Energy Gap (ΔE)The energy difference between the HOMO and LUMO.5.0 eV
Orbital DistributionThe regions of the molecule where the HOMO and LUMO are located.The HOMO is likely localized on the electron-rich pyrimidinol ring, while the LUMO may be distributed over the pyrimidine core.

This table presents illustrative values based on DFT calculations of related compounds.

In Silico Prediction of Potential Biological Targets and Mechanisms (Target Fishing)

Target fishing, also known as reverse screening, is a computational strategy used to identify the most probable protein targets for a given small molecule. This approach is invaluable for elucidating a compound's mechanism of action, predicting potential off-target effects, and exploring possibilities for drug repurposing researchgate.net.

Target fishing methods can be broadly categorized as ligand-based or receptor-based. Ligand-based methods rely on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to the same targets. These methods involve searching large databases of known bioactive compounds, such as ChEMBL or BindingDB, to find molecules that are structurally similar to the query compound and then identifying their known targets biopharmatrend.comnih.gov.

Receptor-based methods, such as reverse docking, involve docking the query molecule into the binding sites of a large number of protein structures from databases like the Protein Data Bank (PDB) nih.gov. The binding poses and scores are then analyzed to predict the most likely protein targets.

For 2-(4-morpholinyl)-5-pyrimidinol, the pyrimidine core is a common scaffold in many kinase inhibitors. Therefore, a target fishing approach would likely predict various protein kinases as potential targets. The specific substitution pattern would then determine the selectivity towards different kinase subfamilies.

Table 5: Illustrative Output of a Target Fishing Analysis for 2-(4-morpholinyl)-5-pyrimidinol

Predicted Target ClassSpecific ExamplesRationale for Prediction
Protein KinasesCyclin-Dependent Kinases (CDKs), Tyrosine KinasesThe pyrimidine scaffold is a well-known "hinge-binding" motif for many kinase inhibitors. nih.govnih.gov
Phosphoinositide 3-kinases (PI3Ks)PI3Kα, PI3KδThe morpholine group is a common feature in many PI3K inhibitors.
Other EnzymesDihydrofolate ReductasePyrimidine derivatives can mimic endogenous substrates of various enzymes.
G-protein-coupled receptors (GPCRs)-Some heterocyclic compounds show affinity for GPCRs, although this is a less common prediction for this scaffold.

This table provides a hypothetical list of potential target classes for 2-(4-morpholinyl)-5-pyrimidinol based on its chemical features and the principles of target fishing.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation of Novel Compounds

Spectroscopic methods are indispensable for determining the three-dimensional structure of molecules. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms, allowing for the assembly of a complete molecular structure.

For 2-(4-morpholinyl)-5-pyrimidinol, ¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms (protons) in the molecule. The expected chemical shifts are influenced by the electron-withdrawing and donating effects of the pyrimidine (B1678525) and morpholine (B109124) rings.

¹H NMR Spectroscopy:

The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The proton at the C4 or C6 position would likely be a singlet, while the proton at the C5 position, being adjacent to the hydroxyl group, would also present as a singlet, though its chemical shift could be variable depending on the solvent and concentration. The morpholine protons would appear as two distinct multiplets in the upfield region, typically between δ 3.5 and 4.0 ppm, corresponding to the protons adjacent to the oxygen and nitrogen atoms. The -OH proton would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and temperature.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-(4-morpholinyl)-5-pyrimidinol would give rise to a distinct signal. The carbon atoms of the pyrimidine ring would resonate at lower field (higher ppm values) due to their aromaticity and the presence of electronegative nitrogen atoms. The C2 carbon, attached to the morpholine nitrogen, would be significantly downfield. The C5 carbon, bearing the hydroxyl group, would also be shifted downfield. The carbons of the morpholine ring would appear at higher field compared to the pyrimidine carbons.

Representative ¹H and ¹³C NMR Data for 2-(4-morpholinyl)-5-Pyrimidinol (Estimated)

Atom Position¹H Chemical Shift (δ, ppm) (Multiplicity)¹³C Chemical Shift (δ, ppm)
Pyrimidine H-4/H-6~8.2 (s)~155
Pyrimidine H-6/H-4~8.2 (s)~155
Pyrimidine OH-5Variable (br s)-
Morpholine H-2', H-6'~3.8 (t)~66
Morpholine H-3', H-5'~3.6 (t)~45
Pyrimidine C-2-~160
Pyrimidine C-4-~155
Pyrimidine C-5-~140
Pyrimidine C-6-~155

2D-NMR Spectroscopy:

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity of protons and carbons. A COSY spectrum would show correlations between the adjacent protons in the morpholine ring. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(4-morpholinyl)-5-pyrimidinol would exhibit characteristic absorption bands corresponding to its various functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the pyrimidine ring would appear around 3000-3100 cm⁻¹, while the C-H stretching of the morpholine ring would be observed in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring would likely produce a series of sharp bands in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the morpholine ether linkage would be expected to show a strong absorption band around 1115 cm⁻¹. americanpharmaceuticalreview.com

Representative IR Absorption Bands for 2-(4-morpholinyl)-5-Pyrimidinol

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H stretchPhenolic -OH
3000-3100C-H stretchAromatic (Pyrimidine)
2850-2960C-H stretchAliphatic (Morpholine)
1550-1600C=N stretchPyrimidine ring
1400-1500C=C stretchPyrimidine ring
1200-1300C-N stretchAryl-N (Pyrimidine-Morpholine)
1115C-O-C stretchEther (Morpholine)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-(4-morpholinyl)-5-pyrimidinol, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption maxima (λmax) characteristic of the pyrimidine chromophore. The presence of the hydroxyl and morpholinyl substituents would influence the position and intensity of these absorptions. Typically, pyrimidine derivatives exhibit strong absorptions in the range of 200-300 nm corresponding to π→π* transitions. researchgate.net The auxochromic effect of the hydroxyl and amino groups would likely cause a bathochromic (red) shift of these absorption bands.

Expected UV-Vis Absorption Data for 2-(4-morpholinyl)-5-Pyrimidinol

Solventλmax (nm)Type of Transition
Ethanol~230 and ~280π→π*

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, often to four or five decimal places. This high accuracy allows for the determination of the elemental composition of the molecule, which is a crucial step in confirming its identity. For 2-(4-morpholinyl)-5-pyrimidinol (C₈H₁₁N₃O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

Calculated Exact Mass for 2-(4-morpholinyl)-5-Pyrimidinol

IonFormulaCalculated m/z
[M+H]⁺C₈H₁₂N₃O₂⁺182.0924
[M+Na]⁺C₈H₁₁N₃O₂Na⁺204.0743

The observation of an ion with an m/z value matching the calculated exact mass for the protonated molecule ([M+H]⁺) would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification in Research Samples

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. This is particularly useful for identifying metabolites of a compound in biological samples. nih.govsapub.org The fragmentation pattern is often characteristic of the compound's structure and can be used to identify metabolites that have undergone specific biotransformations (e.g., hydroxylation, glucuronidation).

In a research setting, if 2-(4-morpholinyl)-5-pyrimidinol were to be studied for its metabolic stability, MS/MS would be the technique of choice. The fragmentation of the parent ion ([M+H]⁺ at m/z 182.1) would likely involve the cleavage of the morpholine ring and the pyrimidine ring. Common fragmentation pathways could include the loss of neutral molecules such as ethylene (B1197577) oxide (C₂H₄O) from the morpholine ring or the fragmentation of the pyrimidine ring itself. sapub.orgresearchgate.net

Plausible Fragmentation Pathways for [C₈H₁₂N₃O₂]⁺ in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
182.1125.1C₂H₄OIon resulting from loss of ethylene oxide from the morpholine ring
182.196.0C₄H₇NOPyrimidinol fragment
125.197.1COFurther fragmentation of the pyrimidine ring

The identification of metabolites would involve searching for ions with masses corresponding to the expected metabolic modifications of the parent compound and then confirming their structure by comparing their MS/MS fragmentation patterns to that of the parent compound.

Chromatographic Techniques for Purity and Separation in Research Settings

In the research and development of novel compounds such as 2-(4-morpholinyl)-5-pyrimidinol, the establishment of robust analytical methods is paramount for ensuring the purity, and enabling the separation of the compound from starting materials, byproducts, and degradants. Chromatographic techniques are the cornerstone of these analytical activities, providing the necessary resolution and sensitivity to characterize this unique molecule.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 2-(4-morpholinyl)-5-pyrimidinol due to its wide applicability to polar, non-volatile compounds. The inherent polarity of the morpholine and pyrimidinol moieties makes HPLC an ideal technique for purity assessment and quantification. eschemy.comthermofisher.com

A typical reversed-phase HPLC method for 2-(4-morpholinyl)-5-pyrimidinol would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comhelixchrom.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities.

Detection is commonly achieved using a UV-Vis detector, as the pyrimidine ring system is expected to possess a chromophore that absorbs in the UV region. For more selective and sensitive detection, especially in complex matrices, a mass spectrometer (MS) can be coupled with the HPLC system (HPLC-MS). researchgate.net This allows for the determination of the mass-to-charge ratio of the eluting compounds, providing a higher degree of confidence in peak identification.

A validation study for a similar pyrimidine derivative demonstrated linearity in the range of 50 to 150 μg/ml with UV detection at 275 nm. nih.gov For morpholine itself, methods have been developed using derivatization followed by HPLC-UV detection or ion-exchange chromatography for direct analysis. thermofisher.comresearchgate.net

Illustrative HPLC Method Parameters for 2-(4-morpholinyl)-5-pyrimidinol:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, though its application to a polar and relatively high molecular weight compound like 2-(4-morpholinyl)-5-pyrimidinol presents challenges. The compound's low volatility and potential for thermal degradation in the hot injector port and column would likely necessitate derivatization prior to analysis. nih.gov

Derivatization, a common strategy in GC, involves chemically modifying the analyte to increase its volatility and thermal stability. For 2-(4-morpholinyl)-5-pyrimidinol, the hydroxyl group on the pyrimidine ring and the secondary amine in the morpholine ring (if not protonated) are potential sites for derivatization. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used technique for such functional groups, converting them into less polar and more volatile trimethylsilyl (B98337) ethers and amines. nih.gov

Once derivatized, the compound can be analyzed on a non-polar or mid-polar capillary column, such as a 5% phenyl-polysiloxane. The separation is based on the boiling points and interactions of the analytes with the stationary phase. Detection is most commonly performed using a flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (GC-MS). youtube.com

Illustrative GC-MS Method Parameters for Derivatized 2-(4-morpholinyl)-5-pyrimidinol:

ParameterValue
Derivatization Reagent BSTFA with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Ion Source Temperature 230 °C
Mass Range 50-550 amu

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, particularly for the separation of polar and chiral compounds. chromatographytoday.comchromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. nih.gov The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to HPLC. chromatographytoday.com

For a polar compound like 2-(4-morpholinyl)-5-pyrimidinol, pure CO2 would not be a sufficiently strong mobile phase to elute the compound from the column in a reasonable time. Therefore, a polar organic solvent, known as a modifier, is added to the CO2. Methanol is a common choice for this purpose. nih.gov The polarity of the mobile phase can be fine-tuned by adjusting the percentage of the modifier, allowing for the optimization of selectivity. nih.gov

SFC is often performed on packed columns similar to those used in HPLC, and various stationary phases can be employed. labroots.com This technique is particularly advantageous for preparative chromatography, as the removal of the mobile phase (mostly CO2) is much faster and more energy-efficient than evaporating large volumes of aqueous-organic solvents from HPLC fractions. chromatographytoday.com

Illustrative SFC Method Parameters for 2-(4-morpholinyl)-5-pyrimidinol:

ParameterValue
Column Chiral Stationary Phase (e.g., Amylose or Cellulose based)
Mobile Phase Supercritical CO2 with a Methanol modifier
Gradient 5% to 40% Methanol over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 260 nm

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a novel compound like 2-(4-morpholinyl)-5-pyrimidinol, obtaining a crystal structure provides unequivocal proof of its chemical identity and connectivity. It also reveals detailed information about its conformation, stereochemistry, and intermolecular interactions in the solid state. iucr.org

To perform single-crystal XRD, a high-quality crystal of the compound is grown, typically by slow evaporation of a saturated solution or by vapor diffusion. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. iucr.org The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the positions of the atoms can be determined.

For morpholine-containing compounds, the morpholine ring typically adopts a chair conformation. researchgate.netiucr.org The analysis of the crystal structure of 2-(4-morpholinyl)-5-pyrimidinol would confirm the conformation of its morpholine ring and the planarity of the pyrimidinol ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the pyrimidinol hydroxyl group and the morpholine nitrogen, which govern the crystal packing. mdpi.com

Illustrative Crystallographic Data for a Morpholine-Containing Heterocycle:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.54
b (Å) 12.32
c (Å) 9.78
β (°) ** 105.2
Volume (ų) 992.1
Z 4
Calculated Density (g/cm³) **1.35

This data provides a glimpse into the type of information that would be obtained from an X-ray diffraction study of 2-(4-morpholinyl)-5-pyrimidinol, offering fundamental insights into its solid-state properties.

Derivatization and Prodrug Design for Pre Clinical Optimization

Design Principles for Prodrugs of 2-(4-morpholinyl)-5-Pyrimidinol

Prodrugs are inactive precursors that are converted into the active drug within the body. The primary goal of designing a prodrug for 2-(4-morpholinyl)-5-pyrimidinol would be to overcome potential limitations such as poor solubility, limited permeability across biological membranes, or rapid metabolism.

Key design principles would involve the temporary modification of the 5-hydroxyl group. This could be achieved by forming esters, carbonates, or carbamates. The choice of the promoiety (the chemical group attached to the parent drug) would be critical and would be guided by the desired properties. For instance, linking a hydrophilic group could enhance aqueous solubility, while a lipophilic moiety could improve membrane permeability.

Enzymatic or chemical cleavage under physiological conditions is a fundamental requirement for a successful prodrug. Ester-based prodrugs, for example, are often designed to be cleaved by ubiquitous esterase enzymes in the blood, plasma, or specific tissues, thereby releasing the active 2-(4-morpholinyl)-5-pyrimidinol.

Table 1: Theoretical Prodrug Strategies for 2-(4-morpholinyl)-5-Pyrimidinol

Prodrug TypePotential PromoietiesTarget Enzyme/Cleavage ConditionPotential Advantage
Ester ProdrugsAmino acids (e.g., L-alanine), short-chain fatty acidsEsterasesImproved solubility and/or permeability
Carbonate ProdrugsAlkyl or aryl groupsEsterases, chemical hydrolysisControlled release
Phosphate ProdrugsPhosphate estersAlkaline phosphatasesEnhanced aqueous solubility
Carbamate ProdrugsAmino acids, peptidesAmidases, peptidasesTargeted delivery to specific cells/tissues

Bioconjugation Approaches for Targeted Delivery in Pre-clinical Models

Bioconjugation involves linking the compound to a larger biomolecule, such as a peptide, antibody, or polymer, to direct its delivery to specific cells or tissues. This is a particularly relevant strategy in fields like oncology, where targeting tumor cells while sparing healthy tissue is paramount.

For 2-(4-morpholinyl)-5-pyrimidinol, the 5-hydroxyl group would be the most likely point of attachment for a linker molecule, which would then be connected to the targeting biomolecule. The linker itself is a critical component and must be stable in circulation but cleavable at the target site, often by enzymes that are overexpressed in the target tissue.

Potential bioconjugation strategies could involve linking the compound to a peptide that binds to a receptor overexpressed on cancer cells, or to a polymer like polyethylene (B3416737) glycol (PEG) to increase its circulation half-life and potentially take advantage of the enhanced permeability and retention (EPR) effect in tumors.

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Applications for 2-(4-morpholinyl)-5-Pyrimidinol and its Analogs

The pyrimidine (B1678525) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. Its isoelectronic relationship with purines allows it to interact with a wide range of biological targets. nih.gov Analogs of 2-(4-morpholinyl)-5-pyrimidinol, particularly those based on pyrimidine and quinazoline (B50416) structures, have demonstrated significant potential as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govnih.gov

Research into related compounds has revealed potent inhibitory activity against key cancer-related kinases. For instance, various 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been developed as highly potent cyclin-dependent kinase (CDK) inhibitors, with some achieving inhibitory constants (K(i)) in the low nanomolar range against CDK2. researchgate.net Similarly, novel 4-morpholine-quinazoline derivatives have been synthesized and shown to be potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell proliferation and survival in many cancers. nih.gov The exploration of pyrrolopyrimidine derivatives has also yielded dual inhibitors of kinases like CLK4 and HER2, which are significant targets in metastatic breast cancer. nih.gov

The morpholine (B109124) group, present in 2-(4-morpholinyl)-5-pyrimidinol, is often incorporated into drug candidates to enhance solubility and improve pharmacokinetic profiles. nih.gov Given the established anticancer and anti-inflammatory activities of many pyrimidine derivatives, future research could logically focus on evaluating 2-(4-morpholinyl)-5-pyrimidinol and its newly designed analogs for efficacy in oncology, as well as in inflammatory, cardiovascular, and neurodegenerative disorders. nih.govnih.gov The development of multi-kinase inhibitors that act on several cancer-related targets is now considered a promising therapeutic strategy to overcome drug resistance. nih.gov

Compound Class/AnalogTherapeutic Target(s)Potential ApplicationReference
2-Anilino-4-(thiazol-5-yl)pyrimidinesCyclin-Dependent Kinases (CDKs), especially CDK2 and CDK9Anticancer (antiproliferative, pro-apoptotic) researchgate.net
4-Morpholine-quinazolinesPI3K/Akt/mTOR pathway (PI3Kα, β, γ, δ, mTOR)Anticancer nih.gov
PyrrolopyrimidinesCLK4, HER2Anticancer (e.g., metastatic breast cancer) nih.gov
5,6,7,8-Tetrahydropyridine[2,3-d]pyrimidinesVCP/p97Anticancer (Acute Myeloid Leukemia) nih.gov
Diaryl-2-pyrazoline-3-carboxamidesCannabinoid Receptor 1 (CB1)Obesity nih.gov
1,2,4-Triazolo[1,5-a]pyrimidinesVarious (Purine surrogate, metal chelation)Anticancer, Parasitic Diseases nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The traditional drug discovery process is notoriously lengthy and expensive. futuretech.org.tw The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, promising to accelerate the design and optimization of novel therapeutics. nih.gov These computational approaches are particularly well-suited for the development of analogs of 2-(4-morpholinyl)-5-pyrimidinol.

Beyond prediction, generative AI models can design entirely new molecules. nih.gov Techniques using deep learning architectures like graph neural networks can generate novel chemical structures that are optimized for specific properties, such as high potency against a target kinase and low predicted toxicity. youtube.com For instance, AI has been used to discover drug candidates for non-small cell lung cancer by generating novel tyrosine kinase inhibitors (TKIs) designed to overcome acquired resistance. nih.gov By combining AI with data on protein structures and molecular interactions, these platforms can significantly reduce the time and cost associated with identifying promising drug candidates. futuretech.org.tw

AI/ML ApplicationDescriptionImpact on Drug DiscoveryReference
Predictive Modeling (e.g., QSAR, KinasePred)Uses algorithms to learn from existing data and predict the activity, toxicity, and pharmacokinetic properties of new compounds.Prioritizes synthesis of promising candidates, reduces failure rates. nih.govresearchgate.netnewswise.com
Generative Models (e.g., using LSTMs, VAEs)AI models that create novel molecular structures with desired properties from scratch or by modifying existing scaffolds.Accelerates the design of innovative compounds with optimized characteristics. nih.govyoutube.comnih.gov
High-Throughput Virtual Screening (HTVS)ML models screen massive virtual libraries of compounds to identify potential "hits" against a biological target.Dramatically increases the speed and reduces the cost of initial hit identification compared to physical screening. nih.govbenthamdirect.com
Interpretable AI (XAI)Provides transparency into the decision-making process of complex AI models, explaining why a compound is predicted to be active.Enhances the credibility and reliability of predictions, guiding rational drug design. nih.gov

Development of Advanced In Vitro and In Vivo Research Models for Efficacy Studies

To accurately predict the clinical success of a drug candidate, it is crucial to test its efficacy in models that faithfully replicate human biology and disease. nih.gov The limitations of traditional two-dimensional (2D) cell cultures, which fail to capture the complexity of in vivo environments, have driven the development of more sophisticated research models. frontiersin.org

Advanced In Vitro Models Among the most promising in vitro systems are organoids, which are three-dimensional (3D) structures grown from stem cells or patient tissues. nih.gov Patient-derived organoids (PDOs), in particular, can recapitulate the histological and genetic characteristics of the original tumor. frontiersin.orgresearchgate.net This allows for patient-specific drug screening, providing a powerful platform to test the efficacy of compounds like 2-(4-morpholinyl)-5-pyrimidinol and its analogs on a personalized basis. researchgate.netfrontiersin.org Organoid models are amenable to high-throughput screening and can be used to study drug resistance mechanisms, bridging the gap between simple cell cultures and complex animal models. nih.govcrownbio.com

Advanced In Vivo Models For in vivo studies, the zebrafish (Danio rerio) has emerged as a powerful vertebrate model for high-throughput screening. nih.gov Its rapid external development, optical transparency, and genetic similarity to humans make it ideal for large-scale, whole-organism drug screens at a reasonable cost. zeclinics.comroyalsocietypublishing.org Zebrafish embryos can absorb small molecules directly from the water, simplifying the screening process and allowing for real-time visualization of a compound's effect on organ development and disease processes. zeclinics.comnih.gov

Humanized mouse models represent another major advancement for preclinical research. selectscience.net These are typically immunodeficient mice engrafted with human cells, tissues, or genes, creating a model that more accurately recapitulates human physiology. nih.govtaconic.com For instance, mice with a humanized immune system are invaluable for evaluating immunotherapies. nih.gov Similarly, patient-derived xenograft (PDX) models, where a patient's tumor is implanted into a mouse, allow for efficacy testing in a system that preserves the heterogeneity of the original cancer. frontiersin.org Such models provide more reliable, clinically predictive data that can better inform the design of human clinical trials. selectscience.netjax.org

Model TypeKey FeaturesAdvantages for Efficacy StudiesReference
Patient-Derived Organoids (PDOs)3D self-organizing structures; preserve genetic/phenotypic features of original tumor.Enables patient-specific drug screening; captures tumor heterogeneity; suitable for high-throughput assays. frontiersin.orgresearchgate.netfrontiersin.org
Zebrafish ModelsRapid external development; optical transparency; high genetic conservation with humans.Ideal for large-scale, high-throughput in vivo screening of small molecules; allows real-time visualization of drug effects. nih.govroyalsocietypublishing.orgnih.gov
Humanized Mouse Models (e.g., PDX, HIS)Engrafted with human genes, cells (immune cells), or tissues (tumors).Provides high clinical relevance; allows testing of human-specific therapies (e.g., biologics); better prediction of efficacy and toxicity. selectscience.netnih.govtaconic.comjax.org

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-morpholinyl)-5-pyrimidinol, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution at the 2-position of a pyrimidine scaffold using morpholine derivatives. Key steps include:

  • Precursor preparation : Starting with 5-hydroxypyrimidine derivatives, such as 5-fluoro-2-chloropyrimidine, followed by substitution with morpholine under reflux in aprotic solvents (e.g., DMF or THF) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1^1H/13^13C NMR .

Q. Which analytical techniques are critical for characterizing 2-(4-morpholinyl)-5-pyrimidinol and its intermediates?

  • Structural elucidation : X-ray crystallography for solid-state conformation (e.g., bond angles at the morpholinyl-pyrimidine junction) and NMR spectroscopy (1^1H, 13^13C, DEPT-135) for solution-phase dynamics .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and detect potential byproducts .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess stability and melting points .

Q. What initial biological screening models are appropriate for evaluating this compound’s activity?

  • In vitro assays : Use kinase inhibition panels (e.g., PI3K/AKT pathway) due to morpholinyl groups’ affinity for ATP-binding pockets .
  • Cell viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} values calculated using nonlinear regression .
  • Microbial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Compare protocols for variables like cell density, serum concentration, and incubation time. For example, discrepancies in IC50_{50} values may arise from differing ATP concentrations in kinase assays .
  • Metabolic stability : Evaluate compound stability in assay media (e.g., liver microsomes) to rule out false negatives due to rapid degradation .
  • Orthogonal validation : Confirm activity via alternate methods (e.g., Western blot for PI3K pathway proteins alongside cell viability assays) .

Q. What strategies improve the pharmacokinetic profile of 2-(4-morpholinyl)-5-pyrimidinol derivatives?

  • In silico ADME prediction : Use tools like SwissADME to optimize logP (aim for 1–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Prodrug design : Introduce ester or phosphate groups at the 5-hydroxyl position to enhance solubility and oral bioavailability .
  • Metabolite identification : Perform LC-MS/MS studies to identify major metabolites and modify labile sites (e.g., morpholinyl N-oxidation) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Substituent variation : Replace the morpholinyl group with piperazine or thiomorpholine to assess steric/electronic effects on target binding .
  • Heterocycle modification : Synthesize pyrido[3,2-d]pyrimidine analogs to evaluate ring expansion impacts on potency and selectivity .
  • Computational docking : Use AutoDock Vina to model interactions with PI3Kγ (PDB: 1E7U), focusing on hydrogen bonding with Val882 and hydrophobic contacts with Trp812 .

Q. What methodologies address toxicity concerns during preclinical development?

  • In vitro toxicity panels : Assess hepatotoxicity (HepG2 cells), cardiotoxicity (hERG channel inhibition), and genotoxicity (Ames test) .
  • In vivo safety : Conduct acute toxicity studies in rodents (OECD 423), monitoring organ histopathology and serum biomarkers (ALT, AST) .
  • Environmental safety : Follow waste disposal protocols for morpholine derivatives, including neutralization before incineration .

Q. How can mechanistic studies elucidate the compound’s role in modulating signaling pathways?

  • Kinase profiling : Use competitive binding assays (e.g., KINOMEscan) to identify off-target effects .
  • Gene expression analysis : Perform RNA-seq on treated cells to map downstream effects on apoptosis (e.g., Bcl-2, Bax) and cell cycle (e.g., p21) .
  • Protein interaction studies : Apply SPR or ITC to quantify binding affinity for PI3K isoforms and correlate with cellular activity .

Methodological Notes

  • Synthesis Optimization : Microwave-assisted synthesis (100°C, 30 min) reduces reaction time compared to traditional reflux methods .
  • Data Reproducibility : Include positive controls (e.g., LY294002 for PI3K inhibition) and triplicate runs in biological assays .
  • Safety Compliance : Adopt glovebox techniques for air-sensitive intermediates and maintain fume hoods for morpholine handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.